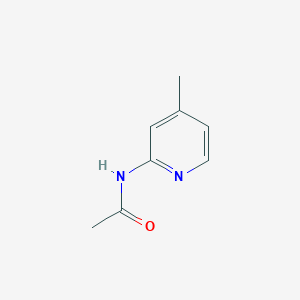
Ophiopogonanone A
描述
Synthesis Analysis
Although the synthesis of Ophiopogonanone A itself is not directly detailed in the available literature, related compounds such as methylophiopogonanone B have been synthesized from precursors like 2,4,6-trihydroxy-3,5-dimethylacetophenone, suggesting a complex synthesis pathway involving steps like hydroxylation, methylation, and possibly cyclization processes (Fujii et al., 2009).
Molecular Structure Analysis
Ophiopogonanone A's molecular structure has been characterized by various spectroscopic methods. It is part of the homoisoflavonoids, which are characterized by a 3-benzylchromone core, often with additional oxygen-containing functional groups that may influence its biological activity. The structural elucidation involves detailed NMR and mass spectrometric analyses, revealing the presence of hydroxyl, methoxy, and possibly methylenedioxy groups that are integral to its chemical behavior and biological activity (Tada et al., 1980).
Chemical Reactions and Properties
The metabolic pathways of Ophiopogonanone A have been investigated, showing transformations such as demethylenation, dehydrogenation, hydroxylation, methylation, glucuronidation, and GSH conjugation. These metabolic reactions indicate its reactive nature and potential for forming various metabolites in biological systems, which is crucial for understanding its mechanism of elimination and potential toxicity (Xiao Li et al., 2022).
Physical Properties Analysis
The physical properties of Ophiopogonanone A, such as solubility, melting point, and crystallinity, are not explicitly detailed in the available studies. However, the analysis of homoisoflavonoids suggests that these compounds typically exhibit moderate solubility in polar organic solvents and might possess crystalline structures that could be analyzed through X-ray crystallography or similar techniques to deduce their conformation and stability.
Chemical Properties Analysis
Ophiopogonanone A's chemical properties, including reactivity with other molecules and stability under various conditions, are inferred from its metabolic pathways. Its ability to undergo hydroxylation, methylation, and conjugation reactions reflects its relatively high reactivity, making it a candidate for further chemical modification and exploration of its pharmacological potential. The compound's interactions with enzymes, particularly those involved in metabolism like cytochrome P450 enzymes, highlight its significance in pharmacokinetics and drug interactions (Dongzhu Tu et al., 2020).
科学研究应用
肝微粒体和肝细胞中的代谢物鉴定:
- Li, Yin 和 Sun (2022) 在大鼠和人类的肝微粒体和肝细胞中鉴定出九种 Ophiopogonanone A 的代谢物,包括 OPA 儿茶酚和葡萄糖醛酸化产物。这项研究阐明了该化合物的代谢途径,包括脱亚甲基化、脱氢、羟基化、甲基化、葡萄糖醛酸化和谷胱甘肽结合,有助于理解其消除、有效性和潜在毒性 (Li, Yin, & Sun, 2022)。
年龄相关疾病中的抗氧化特性:
- Kitahiro 和 Shibano (2020) 探讨了 Ophiopogon japonicus 对衰老细胞的抗慢性炎症作用,发现甲醇提取物和主要成分,包括 Ophiopogonanone A,显着下调了炎症基因表达。这表明其具有与衰老相关的慢性炎症的潜力 (Kitahiro & Shibano, 2020)。
心肌缺血/再灌注损伤:
- He 等人 (2016) 证明了甲基 Ophiopogonanone A(Ophiopogonanone A 的一种变体)通过 PI3K/Akt/eNOS 信号通路减少了小鼠的心肌细胞凋亡。这表明其在治疗心肌缺血和血栓形成方面的潜力 (He 等,2016)。
对细胞衰老的抗炎活性:
- Kitahiro 等人 (2018) 表明,Ophiopogonanone A 与其他化合物一起,显着降低了衰老的人类真皮成纤维细胞中的白细胞介素表达。这支持了其在减轻慢性年龄相关炎症中的应用 (Kitahiro 等,2018)。
细胞毒活性:
- 段等人 (2009) 研究了包括 Ophiopogonanone A 变体在内的新型异黄酮的细胞毒活性,突出了其在癌症研究中的潜力 (段等,2009)。
心血管保护作用:
- 田等人 (2021) 确定了 Ophiopogonanone A 相关化合物甲基 Ophiopogonanone A 是 Ophiopogonis Radix 中的一种活性成分,它可以抑制巨噬细胞泡沫细胞的形成,这一过程与动脉粥样硬化有关。这表明其在预防心血管疾病中的潜力 (田等,2021)。
安全和危害
Safety data for Ophiopogonanone A suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains and to collect and arrange disposal .
属性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-9-12(19)6-15-16(17(9)20)18(21)11(7-22-15)4-10-2-3-13-14(5-10)24-8-23-13/h2-3,5-6,11,19-20H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRLTNYECODTFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433934 | |
| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ophiopogonanone A | |
CAS RN |
75239-63-3 | |
| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



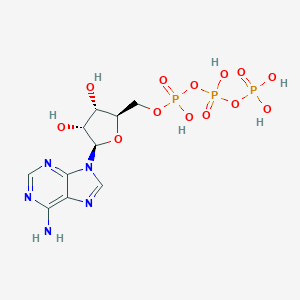
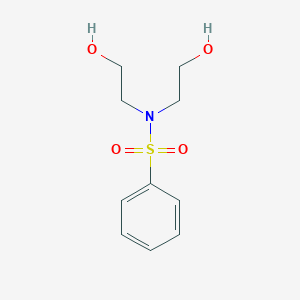
![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)
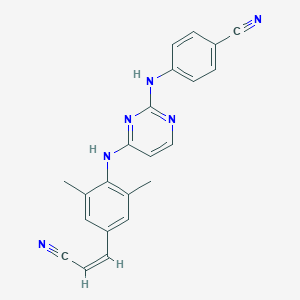
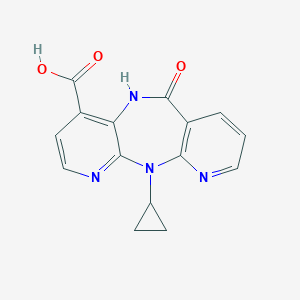





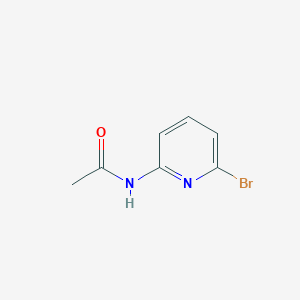

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)
